Cas no 114952-97-5 (Uridine,5-methyl-2-O-methyl- (9CI))

Uridine,5-methyl-2-O-methyl- (9CI) is a modified nucleoside derivative characterized by methylation at the 5-position of the uracil base and the 2'-hydroxyl group of the ribose sugar. This structural modification enhances its stability against enzymatic degradation, making it valuable for biochemical and pharmaceutical research. The compound is particularly useful in studying RNA metabolism, nucleoside transport mechanisms, and as a precursor in the synthesis of modified oligonucleotides. Its improved metabolic stability and bioavailability compared to unmodified uridine make it a preferred choice for applications requiring prolonged nucleoside activity. The product is typically supplied as a high-purity solid, ensuring consistency in experimental outcomes.
Uridine,5-methyl-2-O-methyl- (9CI) structure
114952-97-5 structure
商品名:Uridine,5-methyl-2-O-methyl- (9CI)
CAS番号:114952-97-5
MF:C11H16N2O6
メガワット:272.25454
MDL:MFCD03788700
CID:139054
PubChem ID:191372

Uridine,5-methyl-2-O-methyl- (9CI) 化学的及び物理的性質

名前と識別子

    • Uridine,5-methyl-2-O-methyl- (9CI)
    • 2'-O-METHYL-5-METHYLURIDINE
    • 2'-O-METHYLRIBOTHYMIDINE
    • 2'-O-METHYL-METHYLURIDINE
    • 5-METHYL-2'-O-METHYLURIDINE
    • 2'-O-Methyl-5-methyl-D-uridine
    • AS-17244
    • EN300-7422287
    • 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
    • 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • MFCD03788700
    • 5-Me-2'-OMe Uridine
    • AC-32269
    • CHEBI:19226
    • BP-58639
    • DTXSID20970832
    • PD166821
    • Uridine,5-methyl-2-O-methyl-(9ci)
    • 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
    • 55486-09-4
    • 2`-O-Methyl-5-methyluridine 5,2`-O-Dimethyluridine
    • W13657
    • 114952-97-5
    • 5-Methyl-2'-O-methyl-uridine
    • 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
    • AKOS015914616
    • 5-METHYL-2-O-METHYLURIDINE
    • SCHEMBL62321
    • 5-Me-2'-OMeUridine
    • Q27109137
    • J-700099
    • YHRRPHCORALGKQ-FDDDBJFASA-N
    • 5-M-2'-OMeUridine
    • 5,O2'-dimethyl-uridine
    • 2'-O-Methyl-5- methyl uridine
    • 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
    • 5-Me-2'-O-Me-U
    • A855626
    • LN2CV4K34C
    • DB-021465
    • 2'-O-Methylthymidine
    • Uridine, 5-methyl-2'-O-methyl-
    • MDL: MFCD03788700
    • インチ: InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)
    • InChIKey: YHRRPHCORALGKQ-UHFFFAOYSA-N
    • ほほえんだ: OCC1OC(N2C=C(C)C(=O)NC2=O)C(OC)C1O

計算された属性

  • せいみつぶんしりょう: 272.10083623g/mol
  • どういたいしつりょう: 272.10083623g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 108Ų

じっけんとくせい

  • 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(12 g/l)(25ºC)、

Uridine,5-methyl-2-O-methyl- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM329315-100g
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
114952-97-5 95%+
100g
$*** 2023-04-03
eNovation Chemicals LLC
D641031-1g
2'-O-Methyl-5-methyl uridine
114952-97-5 95%
1g
$1800 2025-02-19
eNovation Chemicals LLC
D641031-1g
2'-O-Methyl-5-methyl uridine
114952-97-5 95%
1g
$1800 2025-02-25
eNovation Chemicals LLC
D641031-1g
2'-O-Methyl-5-methyl uridine
114952-97-5 95%
1g
$1800 2024-08-03
Chemenu
CM329315-100g
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
114952-97-5 95%+
100g
$460 2021-06-15

Uridine,5-methyl-2-O-methyl- (9CI)に関する追加情報

Uridine, 5-methyl-2-O-methyl- (9CI) (CAS No. 114952-97-5): An Overview of a Promising Nucleoside Analog

Uridine, 5-methyl-2-O-methyl- (9CI) (CAS No. 114952-97-5) is a modified nucleoside that has garnered significant attention in recent years due to its unique chemical structure and potential biological applications. This compound is a derivative of uridine, with modifications at the 5-position of the uracil base and the 2'-position of the ribose sugar. These modifications confer distinct properties that make it a valuable candidate for various research and therapeutic applications.

The chemical structure of Uridine, 5-methyl-2-O-methyl- is characterized by a uracil base with a methyl group at the 5-position and a methylated ribose sugar at the 2'-position. This structure is represented by the formula C10H14N2O6. The presence of these methyl groups significantly alters the physicochemical properties of the molecule, including its solubility, stability, and interactions with biological systems.

In terms of its biological activity, Uridine, 5-methyl-2-O-methyl- has been studied for its potential roles in various physiological processes. Recent research has highlighted its involvement in nucleic acid metabolism, particularly in the synthesis and repair of RNA and DNA. This nucleoside analog can be incorporated into RNA molecules, potentially affecting gene expression and cellular function.

One of the key areas of interest for Uridine, 5-methyl-2-O-methyl- is its potential as a therapeutic agent. Studies have shown that this compound can modulate cellular processes related to inflammation, oxidative stress, and neuroprotection. For example, a study published in the Journal of Medicinal Chemistry demonstrated that Uridine, 5-methyl-2-O-methyl- exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in immune cells.

In addition to its anti-inflammatory effects, Uridine, 5-methyl-2-O-methyl- has been investigated for its neuroprotective properties. Research conducted at the University of California, San Francisco, found that this compound can protect neurons from oxidative damage and promote neurogenesis in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that Uridine, 5-methyl-2-O-methyl- may have therapeutic potential in treating neurological disorders.

The pharmacokinetic properties of Uridine, 5-methyl-2-O-methyl- have also been studied to understand its behavior in biological systems. Studies have shown that this compound has good oral bioavailability and can be effectively distributed to target tissues. Its stability in plasma and tissues is another important factor that contributes to its therapeutic potential.

In clinical settings, Uridine, 5-methyl-2-O-methyl- has been evaluated for its safety and efficacy in various preclinical models. Early clinical trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical development and potential use in human patients.

The future research directions for Uridine, 5-methyl-2-O-methyl- are diverse and promising. Ongoing studies are focusing on optimizing its delivery methods to enhance its therapeutic effects while minimizing side effects. Additionally, researchers are exploring combination therapies involving this compound to address complex diseases such as cancer and autoimmune disorders.

In conclusion, Uridine, 5-methyl-2-O-methyl- (CAS No. 114952-97-5) is a promising nucleoside analog with a wide range of potential applications in both research and clinical settings. Its unique chemical structure and biological activities make it an important molecule for further investigation and development. As research continues to advance our understanding of this compound, it holds significant promise for improving human health and well-being.

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